A-674563 Hydrochloride: A Technical Guide to a Selective Akt1 Inhibitor for Research and Development
A-674563 Hydrochloride: A Technical Guide to a Selective Akt1 Inhibitor for Research and Development
This guide provides an in-depth technical overview of A-674563 hydrochloride, a potent and orally bioavailable inhibitor of the serine/threonine kinase Akt1. Designed for researchers, scientists, and drug development professionals, this document synthesizes key biochemical data, explores its mechanism of action, and offers detailed, field-proven protocols for its application in preclinical research.
Section 1: The Scientific Imperative for Akt1 Inhibition
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a vast array of fundamental cellular processes, including proliferation, growth, survival, and metabolism.[1] Hyperactivation of this pathway is a common feature in a majority of human cancers, often driven by mutations in key components like PI3K or the loss of the tumor suppressor PTEN. Akt, also known as Protein Kinase B (PKB), serves as the central node of this pathway.
The Akt family comprises three highly homologous isoforms—Akt1, Akt2, and Akt3—which, despite their similarities, have distinct and sometimes opposing roles.[1] Akt1 is broadly involved in cell growth and survival, Akt2 is a key regulator of glucose homeostasis, and Akt3 is primarily implicated in brain development.[1] This isoform specificity is crucial in drug development; while pan-Akt inhibition can be effective, it is often associated with significant metabolic toxicities, such as hyperglycemia, due to the blockade of Akt2.[2] Consequently, the development of isoform-selective inhibitors like A-674563, which primarily targets Akt1, represents a more refined therapeutic strategy aimed at maximizing anti-tumor efficacy while minimizing mechanism-based toxicities.[2][3]
Section 2: A-674563 Hydrochloride - Compound Profile
A-674563 is an ATP-competitive, reversible, and selective inhibitor of Akt1.[4] Its development was driven by the need for an orally bioavailable compound with a favorable pharmacological profile for in vivo studies.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | (S)-1-((5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl)oxy)-3-phenylpropan-2-amine hydrochloride | MedKoo Biosciences |
| CAS Number | 2070009-66-2 (HCl salt); 552325-73-2 (Free base) | [5][6] |
| Molecular Formula | C₂₂H₂₂N₄O · HCl | [5] |
| Molecular Weight | 394.9 g/mol | [7] |
| Appearance | White to yellow crystalline solid | [8] |
Storage and Solubility
Expert Insight: Proper handling and solubilization of A-674563 hydrochloride are critical for reproducible experimental outcomes. The compound's stability in solution is limited, and fresh working solutions are highly recommended, particularly for in vivo experiments.
-
Storage: The solid powder should be stored at -20°C for long-term stability (up to 3 years).[4]
-
Stock Solution Preparation (In Vitro): For cellular assays, prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot and store at -80°C to minimize freeze-thaw cycles; stable for at least 6 months under these conditions.[8]
-
Working Solution Preparation (In Vivo): Due to its limited aqueous solubility, specific formulations are required for animal studies. A common method involves a multi-component vehicle. For example, a clear solution can be prepared in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] Always prepare fresh for each day of dosing.
Section 3: Mechanism of Action and Selectivity
A-674563 exerts its biological effects by directly inhibiting the kinase activity of Akt1. By competing with ATP for the binding pocket, it prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascade.
Visualizing the PI3K/Akt Signaling Pathway
The following diagram illustrates the central role of Akt1 in the PI3K pathway and the point of inhibition by A-674563.
Caption: PI3K/Akt1 signaling pathway and inhibition by A-674563.
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a cornerstone of its therapeutic potential. While highly potent against Akt1, A-674563 also exhibits activity against other kinases, most notably PKA and CDK2. This "off-target" activity, particularly against CDK2, is not merely a liability but a key contributor to the compound's overall cellular phenotype.[1]
| Target Kinase | Inhibition Constant (Kᵢ / IC₅₀) | Selectivity vs. Akt1 (Fold) | Reference |
| Akt1 | 11 nM (Kᵢ) | 1 | [4][8] |
| PKA | 16 nM (Kᵢ/IC₅₀) | ~1.5 | [4][8] |
| CDK2 | 46 nM (Kᵢ) | ~4.2 | [8] |
| GSK3β | 110 nM (Kᵢ) | ~10 | [8] |
| ERK2 | 260 nM (Kᵢ) | ~23.6 | [8] |
| PKCδ | 360 nM (Kᵢ) | ~32.7 | [8] |
| RSK2 | 580 nM (Kᵢ) | ~52.7 | [8] |
Expert Insight: The potent inhibition of CDK2 is a critical feature of A-674563. Studies have shown that its effect on the cell cycle, particularly the induction of S-phase arrest, is consistent with CDK2 inhibition.[1] This dual mechanism may explain why A-674563 is more effective than some pan-Akt inhibitors in certain cancer cell lines, as it targets both a primary survival pathway (Akt1) and a core cell cycle regulator (CDK2).[1][3] Researchers must consider this polypharmacology when interpreting experimental results.
Section 4: In Vitro and In Vivo Applications
A-674563 has demonstrated significant anti-tumor activity across a range of preclinical models.
Cellular Activity
In cell-based assays, A-674563 effectively inhibits the proliferation of various tumor cell lines.
| Cell Line | Cancer Type | Potency (IC₅₀ / EC₅₀) | Cellular Effect | Reference |
| MIA PaCa-2 | Pancreatic Cancer | 0.4 µM (EC₅₀) | Slows proliferation | [8][9] |
| SW684 | Soft Tissue Sarcoma | 0.22 µM (IC₅₀) | G2 arrest, Apoptosis | [8] |
| SKLMS1 | Soft Tissue Sarcoma | 0.35 µM (IC₅₀) | G2 arrest, Apoptosis | [8] |
| A549 | Non-Small Cell Lung | Lower IC₅₀ than pan-Akt inhibitor MK-2206 | S-phase arrest | [1] |
| PC-3 | Prostate Cancer | (Not specified) | Used in xenograft model | [4] |
In Vivo Efficacy
A-674563 is orally bioavailable and has been evaluated in mouse xenograft models. While it shows modest activity as a monotherapy, its efficacy is significantly enhanced when used in combination with cytotoxic agents like paclitaxel.[4] In a PC-3 prostate cancer xenograft model, the combination of A-674563 (40 mg/kg/day, p.o.) and paclitaxel (15 mg/kg/day) resulted in significantly improved tumor growth inhibition compared to either agent alone.[4]
Section 5: Validated Experimental Protocols
The following protocols provide a self-validating framework for assessing the activity of A-674563. The causality behind key steps is explained to ensure robust and interpretable data.
Protocol: Western Blot Analysis of Akt1 Pathway Inhibition
Objective: To quantitatively measure the inhibition of downstream Akt1 signaling by detecting changes in the phosphorylation status of a key substrate, GSK3β.
Scientific Rationale: A-674563 inhibits the kinase activity of Akt1, not its own phosphorylation. Therefore, the most direct readout of its activity is the decreased phosphorylation of its downstream targets. GSK3β is a well-validated, direct substrate of Akt1. Measuring the ratio of phosphorylated GSK3β (p-GSK3β) to total GSK3β provides a robust measure of inhibitor efficacy. A loading control (e.g., β-actin) is essential to ensure equal protein loading between lanes.
Caption: Workflow for Western Blot analysis of Akt1 inhibition.
Step-by-Step Methodology:
-
Cell Culture: Plate cells (e.g., A549) in a 6-well plate at a density that will result in 70-80% confluency at the time of lysis. Allow cells to adhere overnight.
-
Serum Starvation (Basal State):
-
Rationale: Growth factors in serum activate the PI3K/Akt pathway. To establish a low-activity baseline and synchronize the cells, serum must be removed.
-
Aspirate the growth medium and replace it with a serum-free medium. Incubate for 4-6 hours.
-
-
Inhibitor Treatment:
-
Prepare a range of A-674563 concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) in a serum-free medium.
-
Add the inhibitor solutions to the respective wells and incubate for 1-2 hours. This pre-incubation allows the inhibitor to enter the cells and engage the target.
-
-
Pathway Stimulation:
-
Rationale: To robustly measure inhibition, the pathway must be activated.
-
Add a growth factor (e.g., 100 ng/mL IGF-1 or 20% FBS) directly to the media in each well. Incubate for 20-30 minutes.
-
-
Cell Lysis:
-
Place the plate on ice and aspirate the medium.
-
Wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Rationale: Phosphatase inhibitors are critical to preserve the phosphorylation state of proteins for analysis.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation & SDS-PAGE:
-
Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-p-GSK3β Ser21/9, anti-GSK3β, anti-β-actin).
-
Wash the membrane 3x with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
-
Detection: Add ECL chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensities to determine the p-GSK3β/total GSK3β ratio.
Protocol: Cell Proliferation Assay (WST-1)
Objective: To determine the effect of A-674563 on the metabolic activity and proliferation of cancer cells.
Scientific Rationale: The WST-1 assay is a colorimetric method to measure cell viability. Mitochondrial dehydrogenases in metabolically active, viable cells cleave the tetrazolium salt WST-1 to a soluble formazan dye. The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells in the culture.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of complete growth medium. Include wells for "no cell" background controls.
-
Incubation: Allow cells to adhere and resume proliferation by incubating overnight at 37°C and 5% CO₂.
-
Compound Treatment:
-
Prepare a serial dilution of A-674563 hydrochloride in a complete growth medium.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions (or vehicle control, e.g., 0.1% DMSO).
-
Rationale: A multi-day incubation is necessary to observe significant effects on proliferation.
-
Incubate the plate for 72 hours.
-
-
WST-1 Reagent Addition:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C. The optimal incubation time depends on the cell type's metabolic rate and should be determined empirically.
-
-
Absorbance Measurement:
-
Briefly shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of >600 nm if available.
-
-
Data Analysis:
-
Subtract the background absorbance (no-cell wells) from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC₅₀ value.
-
Section 6: Conclusion and Future Directions
A-674563 hydrochloride is a valuable research tool for dissecting the role of Akt1 in cancer biology and other diseases. Its selectivity for Akt1 over other isoforms provides a means to investigate isoform-specific functions and offers a potential therapeutic advantage by sparing Akt2-mediated glucose metabolism. However, its significant off-target activity against CDK2 is a critical mechanistic feature that must be acknowledged in experimental design and data interpretation. This dual inhibition may represent a synergistic therapeutic strategy in certain contexts. Future research should continue to explore the interplay between Akt1 and CDK2 inhibition and leverage this compound to identify patient populations most likely to benefit from a selective Akt1-targeted therapy.
References
-
Chorner, P. M., & Moorehead, R. A. (2018). A-674563, a putative AKT1 inhibitor that also suppresses CDK2 activity, inhibits human NSCLC cell growth more effectively than the pan-AKT inhibitor, MK-2206. PLOS ONE, 13(2), e0193344. [Link]
-
A-674563 is an Orally Active and Selective Akt1 Inhibitor. (2021, May 5). Network of Cancer Research. Retrieved January 24, 2024, from [Link]
-
Lien, K. L., et al. (2022). Selectivity Studies and Free Energy Calculations of AKT Inhibitors. Molecules, 27(15), 4998. [Link]
-
Chorner, P. M., & Moorehead, R. A. (2018). A-674563, a putative AKT1 inhibitor that also suppresses CDK2 activity, inhibits human NSCLC cell growth more effectively than the pan-AKT inhibitor, MK-2206. ResearchGate. Retrieved January 24, 2024, from [Link]
-
Luo, Y., et al. (2003). Potent and selective inhibitors of Akt kinases slow the progress of tumors in vivo. Molecular Cancer Therapeutics, 2(7), 677-684. [Link]
- Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature Reviews Drug Discovery, 13(2), 140-156.
-
Ligand-based modeling of Akt3 Lead to Potent Dual Akt1/Akt3 Inhibitor. (n.d.). ResearchGate. Retrieved January 24, 2024, from [Link]
Sources
- 1. A-674563, a putative AKT1 inhibitor that also suppresses CDK2 activity, inhibits human NSCLC cell growth more effectively than the pan-AKT inhibitor, MK-2206 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cancer-research-network.com [cancer-research-network.com]
